molecular formula C17H19N B14128577 4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

Cat. No.: B14128577
M. Wt: 237.34 g/mol
InChI Key: BAKWDHLMBRNYOV-UHFFFAOYSA-N
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Description

4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine is a chemical compound with the molecular formula C17H19N and a molecular weight of 237.34 g/mol . This compound belongs to the class of organic compounds known as pyridines, which are characterized by a six-membered ring containing one nitrogen atom. The structure of this compound includes a phenyl group attached to a hexahydrocycloocta[b]pyridine ring system, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a phenyl-substituted cyclooctanone with ammonia or an amine in the presence of a suitable catalyst can lead to the formation of the desired pyridine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenyl-substituted pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine involves its interaction with specific molecular targets and pathways. For example, in its role as an antipsychotic agent, the compound may interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine is unique due to its specific structural features, such as the phenyl group attached to the hexahydrocycloocta[b]pyridine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

InChI

InChI=1S/C17H19N/c1-2-7-11-17-16(10-6-1)15(12-13-18-17)14-8-4-3-5-9-14/h3-5,8-9,12-13H,1-2,6-7,10-11H2

InChI Key

BAKWDHLMBRNYOV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=NC=CC(=C2CC1)C3=CC=CC=C3

Origin of Product

United States

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